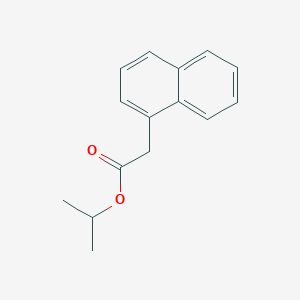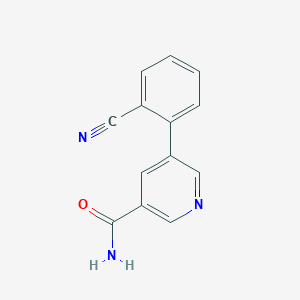
3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid typically involves the reaction of acenaphthene with acrylic acid under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions. The reaction can be represented as follows:
Acenaphthene+Acrylic Acid→3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of acenaphthenequinone or acenaphthene carboxylic acid.
Reduction: Formation of 3-(1,2-dihydroacenaphthylen-5-yl)propionic acid.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,2-Dihydroacenaphthylen-5-yl)furan-2,5-dione
- Acenaphthenequinone
- Acenaphthene carboxylic acid
Uniqueness
3-(1,2-Dihydroacenaphthylen-5-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other acenaphthene derivatives, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C15H12O2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(E)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-14(17)9-8-10-4-5-12-7-6-11-2-1-3-13(10)15(11)12/h1-5,8-9H,6-7H2,(H,16,17)/b9-8+ |
Clave InChI |
VBEHYAOTPXXHLK-CMDGGOBGSA-N |
SMILES isomérico |
C1CC2=CC=C(C3=CC=CC1=C23)/C=C/C(=O)O |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)




![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)
